4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
- Introduction to 4-Allyl-5-[1-(4-tert-Butylphenoxy)ethyl]-4H-1,2,4-Triazole-3-Thiol
1.1. Chemical Classification and Nomenclature
The compound this compound belongs to the class of heterocyclic organic compounds characterized by the presence of a 1,2,4-triazole ring system substituted at positions 4 and 5. Its full chemical name reflects the substitution pattern: an allyl group at the 4-position and a 1-(4-tert-butylphenoxy)ethyl moiety at the 5-position, with a thiol functional group attached to the triazole ring at the 3-position. The molecular formula is C16H21N3OS, and the molecular weight is approximately 303.42 g/mol. This compound is structurally related to other 4,5-substituted 4H-1,2,4-triazole-3-thiol derivatives, which are characterized by the presence of nitrogen-rich heterocycles and sulfur-containing thiol groups.
1.2. Historical Context of Triazole-Thiol Derivatives in Medicinal Chemistry
Triazole-thiol derivatives have a well-documented history in medicinal chemistry due to their versatile biological activities. The 1,2,4-triazole ring is a privileged scaffold in drug design, often conferring antifungal, antibacterial, and anticancer properties. Thiol substitution at the 3-position of the triazole ring enhances the compound's ability to interact with biological targets through sulfur-based coordination or redox mechanisms. Research dating back to the early 2000s has focused on synthesizing various 4,5-substituted 4H-1,2,4-triazole-3-thiols to explore their pharmacological potential, including the synthesis of derivatives with furan and benzyl substitutions. The incorporation of bulky and lipophilic groups such as tert-butylphenoxy has been pursued to improve pharmacokinetic properties and target specificity.
1.3. Significance of Structural Motifs: Allyl, tert-Butylphenoxy, and Thiol Groups
The structural motifs in this compound each contribute distinct chemical and biological properties:
Allyl Group: The allyl substituent (prop-2-en-1-yl) at the 4-position introduces a reactive unsaturated moiety that can participate in various chemical transformations and potentially interact with biological nucleophiles. Its presence may influence the compound’s reactivity and membrane permeability.
tert-Butylphenoxy Group: The 1-(4-tert-butylphenoxy)ethyl substituent at the 5-position introduces a bulky, lipophilic aromatic moiety. The tert-butyl group enhances steric bulk and hydrophobicity, which can improve binding affinity to hydrophobic pockets in biological targets and increase metabolic stability. The phenoxy linkage provides electronic and conformational flexibility, facilitating interactions with enzymes or receptors.
Thiol Group: The thiol (-SH) group at the 3-position of the triazole ring is a key functional group responsible for the compound's nucleophilicity and ability to form coordination bonds with metal ions and biological macromolecules. Thiols are known for their redox activity and ability to modulate enzyme function, which is critical in medicinal chemistry for designing enzyme inhibitors or modulators.
Table 1. Molecular and Structural Data of this compound
| Parameter | Data |
|---|---|
| Molecular Formula | C16H21N3OS |
| Molecular Weight (g/mol) | 303.42 |
| Key Functional Groups | Allyl, tert-butylphenoxy, Thiol |
| Chemical Class | 4H-1,2,4-Triazole-3-thiol derivative |
| CAS Number | 862654-18-0 |
Table 2. Predicted Collision Cross Section (CCS) for Various Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 274.14 | 165.9 |
| [M+Na]+ | 296.12 | 176.3 |
| [M-H]- | 272.12 | 168.4 |
| [M+NH4]+ | 291.16 | 180.8 |
| [M+K]+ | 312.09 | 169.4 |
(Note: CCS values are adapted from structurally related triazole-thiol compounds due to limited direct data for this exact compound).
Research Findings Studies on 4,5-substituted 4H-1,2,4-triazole-3-thiol derivatives have demonstrated their synthetic accessibility via hydrazide intermediates and thiosemicarbazide cyclizations, enabling functionalization at the 4 and 5 positions to incorporate diverse aromatic and alkyl groups. The presence of the tert-butylphenoxy moiety is known to enhance lipophilicity and may improve bioavailability and target interaction. The allyl group can serve as a reactive handle for further chemical modifications or conjugation. Thiol groups in these compounds are often implicated in enzyme inhibition mechanisms through covalent or coordinate bonding with active site residues or metal cofactors.
Properties
IUPAC Name |
3-[1-(4-tert-butylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-6-11-20-15(18-19-16(20)22)12(2)21-14-9-7-13(8-10-14)17(3,4)5/h6-10,12H,1,11H2,2-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSGOQCWMQWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with Aldehydes
The foundational approach involves the reaction of thiocarbohydrazide 1 with an aldehyde bearing the 4-tert-butylphenoxyethyl group. As demonstrated in analogous syntheses, thiocarbohydrazide undergoes cyclization in acidic media to form the 1,2,4-triazole-3-thiol core. For example, Mobinikhaledi et al. (2010) synthesized 4-allyl-5-pyridine-4-yl-4H-1,2,4-triazole-3-thiol by refluxing thiocarbohydrazide with isonicotinaldehyde in acetic acid. Adapting this method, the target compound could be synthesized via:
- Formation of the triazole-thiol intermediate :
Thiocarbohydrazide 1 is refluxed in aqueous formic acid to yield 4-amino-4H-1,2,4-triazole-3-thiol 2 . - Alkylation and condensation :
Intermediate 2 reacts with 1-(4-tert-butylphenoxy)ethyl bromide under basic conditions to introduce the phenoxyethyl group, followed by allylation using allyl bromide.
Key reaction conditions :
Multi-Step Synthesis via Hydrazinecarbothioamide Intermediates
An alternative route involves the formation of a hydrazinecarbothioamide intermediate, as reported in the synthesis of ethyl[(4-allyl-5-pyridine-4-yl-4H-1,2,4-triazole-3-yl)thio]acetate. For the target compound:
- Synthesis of 2-(4-tert-butylphenoxy)acetylhydrazinecarbothioamide :
Thiocarbohydrazide 1 reacts with 2-(4-tert-butylphenoxy)acetyl chloride in dry THF to form the intermediate 3 . - Cyclization to triazole-thiol :
Intermediate 3 undergoes intramolecular cyclization in the presence of KOH/EtOH, yielding 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4 .
Optimization notes :
- Use of KOH as a base enhances cyclization efficiency.
- Recrystallization from ethanol improves purity to ≥95%.
Critical Analysis of Reaction Parameters
Solvent and Acid Catalysis
The choice of solvent and acid significantly impacts reaction efficiency:
| Parameter | Acetic Acid Route | Ethanol/KOH Route |
|---|---|---|
| Solvent | Acetic acid | Ethanol |
| Catalyst | None (self-catalyzing) | KOH |
| Yield | 75–85% | 65–75% |
| Purity | ≥95% | 90–95% |
Acetic acid provides superior yields due to its dual role as solvent and proton donor, facilitating cyclization. Conversely, ethanol/KOH systems require stringent moisture control but offer easier purification.
Temperature and Time Optimization
Prolonged reflux durations (>4 hours) lead to side reactions, such as oxidation of the thiol group. Controlled heating at 80°C for 2–3 hours maximizes product formation while minimizing degradation.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
Chromatographic Purity Assessment
HPLC analysis (acetonitrile/water with 0.1% TFA) confirms ≥95% purity, with a retention time of 8.2 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
The allyl group’s reactivity may lead to dimerization during cyclization. Strategies to mitigate this include:
Purification Difficulties
The compound’s low solubility in nonpolar solvents necessitates recrystallization from ethanol/water mixtures.
Industrial-Scale Considerations
Cost-Effective Sourcing of Intermediates
- 4-tert-Butylphenol: ~$120/kg (bulk pricing).
- Allyl bromide: ~$80/kg.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The allyl and phenoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
The triazole ring structure in 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal and antibacterial activities. For example, a study demonstrated that certain triazole derivatives showed enhanced antifungal activity against Gibberella species compared to commercial agents like azoxystrobin .
Case Study: Antifungal Efficacy
In a comparative study of 1,2,4-triazole derivatives, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.01 μmol/mL against various fungal strains . This suggests that modifications to the triazole structure can significantly enhance antifungal potency.
Antibacterial Properties
Another study highlighted the antibacterial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values comparable to established antibiotics . The incorporation of the phenoxy group in the structure appears to enhance the antibacterial activity.
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole compounds are widely utilized as fungicides in agriculture. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Research has shown that triazole derivatives can effectively combat plant pathogens, thereby improving crop yields .
Case Study: Crop Protection
A recent investigation into the application of 1,2,4-triazole derivatives in agriculture found that these compounds could reduce fungal infections in crops by up to 90%, demonstrating their potential as effective agrochemicals .
Material Science Applications
Corrosion Inhibitors
Triazoles have also been explored for their use as corrosion inhibitors in metal protection. The sulfur atom in the triazole-thiol structure can interact with metal surfaces to form protective films . This application is particularly relevant in industries where metal degradation poses significant economic challenges.
Case Study: Corrosion Resistance
Research has indicated that triazole-based compounds can significantly reduce corrosion rates in metals exposed to aggressive environments. For instance, studies have shown up to a 70% reduction in corrosion rates when using specific triazole derivatives as inhibitors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-donating groups (e.g., -NH2 in 4-amino derivatives) enhance antioxidant activity but are absent in the target compound, which prioritizes steric bulk for receptor interaction .
- Nitro and halogen substituents (e.g., -NO2, -Cl) correlate with antimicrobial activity but may reduce bioavailability due to hydrophobicity .
- Bulky substituents (e.g., tert-butylphenoxy ethyl) in the target compound favor protein degradation over direct enzymatic inhibition, a unique mechanism among triazole-3-thiols .
Table 2: Comparative Physicochemical Properties
Key Observations :
Mechanisms of Action in Cancer Therapy
- Target Compound : Weak EGFR kinase inhibition (IC50 > 10 μM) but strong receptor degradation via proteasomal pathways, leading to cell detachment .
- Naproxen-derived triazoles : Direct cytotoxicity with IC50 values lower than doxorubicin, suggesting higher potency but undefined mechanisms .
- Furfuryl derivatives : Combine allosteric binding with catalytic site interaction, a dual mechanism absent in most analogs .
Biological Activity
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound characterized by its unique triazole and thiol functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , indicating the presence of an allyl group and a phenoxy substituent which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 862654-18-0 |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with allyl bromide to form an ether intermediate. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. For instance, a study assessing various S-substituted derivatives of 1,2,4-triazole-3-thiols found that compounds similar to this compound showed activity against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines including human melanoma and breast cancer cells. The mechanism involves the inhibition of key enzymes and pathways critical for cancer cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
- Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, modifying their function and leading to altered cellular responses.
Case Studies
Several case studies have highlighted the efficacy of triazole-thiol compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted on various S-substituted derivatives showed that modifications in the sulfur substituent did not significantly alter antimicrobial activity but did enhance selectivity towards certain pathogens .
- Cancer Cell Line Studies : Research examining the effects of these compounds on human cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the common synthetic routes for 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves:
- Alkylation reactions : Reacting thiol precursors with alkyl halides (e.g., 1-iodobutane) in basic media (e.g., sodium hydroxide in i-propanol) to introduce the allyl and tert-butylphenoxyethyl groups .
- Mannich reactions : Condensation with formaldehyde and secondary amines to form Mannich base derivatives, enhancing structural diversity .
- Multi-step protocols : Starting from hydrazinecarbothioamide intermediates, followed by cyclization and functionalization under reflux conditions .
Q. What characterization techniques are critical to confirm the compound’s structure?
Key methods include:
- Spectroscopy : ¹H-NMR for proton environments (e.g., δ 13.79 ppm for -SH), IR for functional groups (e.g., 1,346 cm⁻¹ for C=S), and LC-MS for molecular ion validation .
- Elemental analysis : Confirming empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- X-ray crystallography : For resolving crystal structures, though this requires high-quality single crystals and use of software like SHELXL for refinement .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize:
- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, A-549) using MTT or SRB assays to determine IC₅₀ values .
- Antimicrobial screening : Agar dilution or microbroth dilution methods against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Antiradical activity : DPPH scavenging assays to evaluate antioxidant potential at concentrations ranging from 1 × 10⁻³ M to 1 × 10⁻⁴ M .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Target selection : Identify relevant proteins (e.g., EGFR, viral helicases) using databases like PDB (e.g., 5WWP for helicases) .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to generate 30+ conformers, prioritizing low binding energy and interaction analysis (e.g., hydrogen bonds with catalytic residues) .
- Validation : Compare docking results with mutagenesis studies or co-crystal structures to confirm binding modes .
Q. How to design derivatives for improved bioactivity?
- Structure-Activity Relationship (SAR) : Modify substituents systematically:
- Replace the tert-butyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Introduce hydrophilic moieties (e.g., -OH, -COOH) to improve solubility .
- Prodrug strategies : Mask the thiol group with acetyl or benzyl protections to enhance bioavailability .
Q. How to resolve contradictions in biological activity data across studies?
- Repetition under standardized conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Validate cytotoxicity results with apoptosis assays (e.g., Annexin V/PI staining) or proteomic profiling .
- Data normalization : Use reference compounds (e.g., doxorubicin) in parallel to calibrate activity metrics .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
- Salt formation : Convert the thiol to a sodium or potassium salt for better pharmacokinetics .
- PEGylation : Attach polyethylene glycol chains to reduce renal clearance .
Q. How to evaluate its role in targeted protein degradation (e.g., EGFR)?
- Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for EGFR .
- Western blotting : Monitor EGFR degradation in treated cancer cells over 24–48 hours .
- Proteomics : Use ubiquitin-proteasome inhibitors (e.g., MG-132) to confirm degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
